molecular formula C10H13BO4 B13988589 4-borono-2-propylBenzoic acid

4-borono-2-propylBenzoic acid

Cat. No.: B13988589
M. Wt: 208.02 g/mol
InChI Key: GGKFWRNQKBILNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Borono-2-propylBenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring, which also contains a propyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-borono-2-propylBenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-2-propylBenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-boronobenzoic acid
  • 2-propylbenzoic acid

Comparison: 4-Borono-2-propylBenzoic acid is unique due to the presence of both a boronic acid group and a propyl substituent on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids or benzoic acid derivatives . For example, phenylboronic acid lacks the propyl group, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H13BO4

Molecular Weight

208.02 g/mol

IUPAC Name

4-borono-2-propylbenzoic acid

InChI

InChI=1S/C10H13BO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h4-6,14-15H,2-3H2,1H3,(H,12,13)

InChI Key

GGKFWRNQKBILNM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)CCC)(O)O

Origin of Product

United States

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